molecular formula C6H6N2O3S B420338 N-{3-nitro-2-thienyl}acetamide

N-{3-nitro-2-thienyl}acetamide

Cat. No.: B420338
M. Wt: 186.19g/mol
InChI Key: GWQLZDCTAHQTTL-UHFFFAOYSA-N
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Description

N-{3-Nitro-2-thienyl}acetamide is a nitro-substituted thiophene derivative characterized by an acetamide group (-NHCOCH₃) at position 2 and a nitro (-NO₂) group at position 3 of the thiophene ring.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19g/mol

IUPAC Name

N-(3-nitrothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6N2O3S/c1-4(9)7-6-5(8(10)11)2-3-12-6/h2-3H,1H3,(H,7,9)

InChI Key

GWQLZDCTAHQTTL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CS1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=CS1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-{3-nitro-2-thienyl}acetamide with structurally related compounds, focusing on substituent positions, heterocycles, and functional groups:

Compound Name Heterocycle Substituents Molecular Formula Key Features Reference
This compound Thiophene -NO₂ (C3), -NHCOCH₃ (C2) C₆H₆N₂O₃S Nitro group enhances electron-withdrawing effects; potential carcinogenicity
N-(2-Nitro-3-thienyl)acetamide Thiophene -NO₂ (C2), -NHCOCH₃ (C3) C₆H₆N₂O₃S Substituent position swap may alter reactivity and biological activity
N-(3-Acetyl-2-thienyl)acetamide Thiophene -COCH₃ (C3), -NHCOCH₃ (C2) C₇H₇NO₂S Acetyl group instead of nitro; used as a synthetic intermediate
N-(3-Cyanothiophen-2-yl)acetamide Thiophene -CN (C3), -NHCOCH₃ (C2) C₇H₆N₂OS Cyano group as an electron-withdrawing substituent
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) Thiazole -NO₂ (C5-furyl), -NHCOCH₃ (C2) C₉H₈N₄O₄S Nitrofuran-thiazole hybrid; induces leukemia and forestomach tumors in mice
N-(3-Methylphenyl)-2-phenylthioacetamide Benzene -CH₃ (C3), -SPh (C2) C₁₅H₁₅NOS Arylthio substituent; higher molecular weight and lipophilicity

Key Observations :

  • Substituent Position : The placement of the nitro group (C3 vs. C2 on thiophene) significantly impacts electronic properties. For example, N-(2-nitro-3-thienyl)acetamide () may exhibit different reactivity compared to the target compound due to altered resonance effects .
  • Heterocycle Type : Thiophene-based analogs (e.g., ) generally exhibit greater aromatic stability compared to furan or thiazole derivatives (e.g., NFTA in ), influencing metabolic pathways and toxicity profiles .

Physicochemical and Spectroscopic Properties

While direct data for this compound are sparse, inferences can be drawn from analogs:

  • Molecular Weight: Estimated at ~186.19 g/mol (C₆H₆N₂O₃S), lighter than N-(3-acetyl-2-thienyl)acetamide (177.21 g/mol; C₇H₇NO₂S).
  • Solubility: Nitro groups enhance polarity but may reduce water solubility compared to acetyl or cyano derivatives.
  • Spectroscopy :
    • IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) for the acetamide group, similar to N-(3-acetyl-2-thienyl)acetamide ().
    • ¹H NMR : Thiophene protons near δ 7.0–8.0 ppm; nitro groups deshield adjacent protons.

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